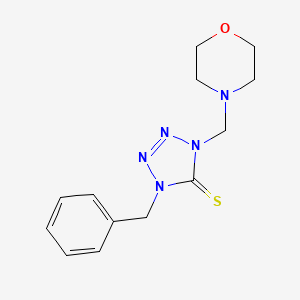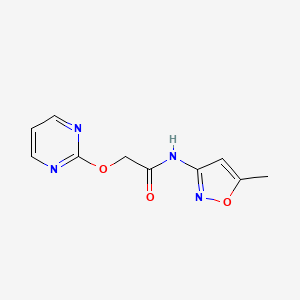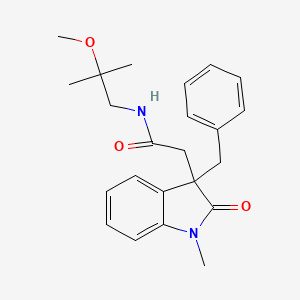
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione, also known as BMTT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMTT belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. In
作用機序
The mechanism of action of 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may exert its anticonvulsant activity by increasing the levels of acetylcholine in the brain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may exert its anticancer activity by activating specific signaling pathways in these cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. For example, this compound has been shown to reduce the levels of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum of rats with sepsis. This suggests that this compound may have potential applications in the treatment of inflammatory diseases. In addition, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and brain of rats. This suggests that this compound may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized using simple chemical reactions, and its purity can be confirmed using various spectroscopic techniques. In addition, this compound has been found to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential interactions with other compounds in the body. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications in the field of medicinal chemistry.
将来の方向性
There are several future directions for research on 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione. First, further studies are needed to elucidate the mechanism of action of this compound, which may provide insights into its potential applications in the treatment of various diseases. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans, which may provide information on its safety and efficacy. Third, studies are needed to investigate the potential interactions of this compound with other compounds in the body, which may affect its pharmacological activity. Finally, studies are needed to investigate the potential applications of this compound in combination with other drugs or therapies, which may enhance its pharmacological activity and reduce its potential side effects.
合成法
The synthesis of 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione involves the reaction of benzyl isothiocyanate with morpholine and sodium azide in the presence of copper sulfate as a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound as a white crystalline solid. The purity of the compound can be confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans. In addition, this compound has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Furthermore, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-benzyl-4-(morpholin-4-ylmethyl)tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c20-13-17(10-12-4-2-1-3-5-12)14-15-18(13)11-16-6-8-19-9-7-16/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOHTQTXDRJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)N(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5336021.png)
![2-ethyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5336026.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5336032.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
![4-ethyl-2-methyl-5-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5336044.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5336050.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5336059.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-[(4-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336064.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5336065.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(1H)-pyridinone](/img/structure/B5336075.png)

